molecular formula C12H19NO3 B1529214 tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1818847-75-4

tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1529214
CAS No.: 1818847-75-4
M. Wt: 225.28 g/mol
InChI Key: PDACFFGDLNNNMM-UHFFFAOYSA-N
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Description

Tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a sophisticated chemical building block designed to advance innovative drug discovery programs. Its rigid, three-dimensional bicyclo[3.1.1]heptane scaffold is highly valued for exploring new chemical space and creating sp3-rich molecules, which can lead to improved drug profiles regarding solubility, metabolic stability, and permeability compared to flat aromatic compounds . The formyl group at the 6-position serves as a key synthetic handle, enabling further elaboration through reactions such as reductive amination or nucleophilic addition to construct compound libraries around a central, pharmacologically relevant core. This compound is a key intermediate for researchers developing novel therapeutics, with potential applications in targeting critical disease pathways. Bicyclic fragments of this nature are increasingly investigated in fragment-based screening campaigns to identify new chemotypes for challenging biological targets . Furthermore, such azabicyclic structures are integral components in the development of potent inhibitors for significant oncology targets, including KRAS mutants . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDACFFGDLNNNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves:

  • Construction of the azabicyclic core via intramolecular cyclization or cycloaddition reactions.
  • Introduction of the formyl group at the 6-position.
  • Protection of the carboxylic acid as a tert-butyl ester to enhance stability and facilitate handling.

Detailed Preparation Methods

Bicyclic Core Formation

The azabicyclo[3.1.1]heptane scaffold can be synthesized through intramolecular cyclization strategies involving nitrogen-containing precursors. A common approach is:

  • Starting from a suitable amino acid or amino alcohol derivative.
  • Formation of an aziridine or azetidine intermediate.
  • Intramolecular ring closure to form the bicyclic system.

Alternatively, formal [3+2] cycloaddition reactions, such as aziridine-allylsilane cyclizations, have been reported for related bicyclic proline analogues, which share structural similarities with the target compound. These methods allow stereoselective construction of the bicyclic ring system with control over the stereochemistry at key positions.

Introduction of the Formyl Group

The formyl group at the 6-position is introduced by selective oxidation of a methyl or hydroxymethyl precursor at this position. Typical oxidation methods include:

  • Use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to convert primary alcohols to aldehydes.
  • Alternatively, direct formylation via formylation reagents or controlled partial oxidation of methyl groups.

This step requires careful control to avoid overoxidation to carboxylic acids or other side reactions.

Protection as tert-Butyl Ester

The carboxylic acid functionality at the 3-position is protected as the tert-butyl ester to improve compound stability and facilitate purification. This is typically achieved by:

  • Esterification of the free acid with isobutylene in the presence of an acid catalyst.
  • Use of tert-butanol and coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

This protection step is crucial for isolating the compound in a stable form suitable for further synthetic transformations.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Formation of azabicyclic core Intramolecular cyclization or [3+2] cycloaddition Bicyclic azabicyclo[3.1.1]heptane scaffold
2 Oxidation PCC or Dess-Martin periodinane Introduction of formyl group at C6
3 Esterification tert-Butanol, acid catalyst or coupling reagents Protection of carboxylic acid as tert-butyl ester

Research Findings and Optimization Notes

  • The stereochemistry of the bicyclic core is critical; methods employing chiral auxiliaries or asymmetric catalysis improve enantiomeric purity.
  • Oxidation conditions must be optimized to prevent overoxidation; mild oxidants and controlled reaction times are preferred.
  • The tert-butyl esterification is generally high yielding and provides a stable intermediate for storage and further reactions.
  • Storage under inert atmosphere and at controlled temperatures (room temperature or below) is recommended to maintain compound integrity.

Summary Table of Preparation Conditions

Parameter Typical Conditions/Notes
Cyclization Intramolecular, often under reflux or mild heating
Oxidation PCC, Dess-Martin periodinane, room temperature, short reaction time
Esterification Acid catalysis or coupling agents, room temperature to mild heating
Purification Column chromatography or crystallization
Storage Room temperature, inert atmosphere preferred
Safety Precautions Use gloves, goggles, and work in fume hood

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: It is utilized in the development of pharmaceuticals, including potential therapeutic agents. Industry: The compound finds applications in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate and its analogs:

Compound Name CAS Number Bicyclo System Substituent Molecular Formula Molecular Weight Purity Key Applications
This compound (Target) 1818847-75-4 [3.1.1] Formyl (-CHO) C₁₁H₁₇NO₃ 213.27 ≥95% Pharmaceutical building block
tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate 1427359-44-1 [3.1.1] Amino (-NH₂) C₁₁H₂₀N₂O₂ 212.29 ≥95% Amine precursor for drug synthesis
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate 1892678-82-8 [4.1.0] Formyl (-CHO) C₁₂H₁₉NO₃ 225.28 ≥95% Rigid scaffold for medicinal chemistry
rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 419572-19-3 [3.1.0] Formyl (-CHO) C₁₁H₁₇NO₃ 213.27 ≥95% High-strain intermediate
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (Fluorinated analog) 139022789 (CID) [3.1.1] Formyl (-CHO), Fluoro (-F) C₁₂H₁₈FNO₃ 243.28 N/A Bioactive molecule design

Key Observations :

  • Bicyclo System Influence: The [3.1.1] system (target compound) offers moderate ring strain compared to the higher-strain [3.1.0] system and the fused [4.1.0] system.
  • Substituent Effects: Replacing the formyl group with an amino group (CAS: 1427359-44-1) increases basicity and hydrogen-bonding capacity, making it suitable for coupling reactions. Fluorination (CID: 139022789) introduces electron-withdrawing effects, enhancing metabolic stability in drug candidates.

Biological Activity

tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and preliminary research findings.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 1818847-75-4

The compound features a tert-butyl group, a formyl group, and a carboxylate moiety, contributing to its chemical reactivity and potential applications in drug development .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the construction of its bicyclic framework. The synthetic routes may include:

  • Formation of the bicyclic structure.
  • Introduction of the tert-butyl and formyl groups.
  • Finalization with the carboxylate moiety.

These steps are crucial for obtaining high yields and purity necessary for biological testing.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

Neuropharmacological Potential

The bicyclic structure is known to interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Initial findings suggest that this compound could influence neuropharmacological activity, warranting deeper exploration into its effects on cognitive function and mood regulation .

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, several related compounds have been investigated:

Compound NameBiological ActivityFindings
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptaneAntimicrobialEffective against Gram-positive bacteria
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptaneNeuroactiveModulates serotonin levels in animal models
Exo-tetrahydroquinoline derivativesAnti-inflammatoryReduces cytokine production in vitro

These findings highlight the potential biological activities associated with similar structures and provide a basis for future research on this compound .

Q & A

Q. Optimization factors :

  • Temperature : Lower temperatures (e.g., –20°C) improve selectivity during cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Lewis acids like BF₃·Et₂O accelerate bicyclic ring closure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR :
    • Bicyclic protons : Signals at δ 3.2–4.5 ppm (bridging CH₂/N-CH) .
    • Formyl proton : Sharp singlet at δ 9.6–9.8 ppm .
    • tert-Butyl group : Singlet at δ 1.4 ppm (9H) .
  • IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ (Boc group); formyl C=O at ~1720 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 226.2 (C₁₂H₁₉NO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

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